Azido-PEG8-C-Boc
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Overview
Description
Azido-PEG8-C-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The compound’s full chemical name is tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG8-C-Boc is synthesized through a series of chemical reactions involving polyethylene glycol and azide groups. The synthesis typically involves the following steps:
Polyethylene Glycol Activation: Polyethylene glycol is activated using a suitable reagent to introduce reactive groups.
Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.
Boc Protection: The final step involves the protection of the compound with tert-butoxycarbonyl (Boc) to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.
Azide Reaction: The activated polyethylene glycol is reacted with sodium azide in large reactors.
Boc Protection: The final product is protected with tert-butoxycarbonyl in industrial-scale equipment
Chemical Reactions Analysis
Types of Reactions
Azido-PEG8-C-Boc undergoes several types of chemical reactions, including:
Click Chemistry: The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires DBCO or BCN-containing molecules
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are crucial in the synthesis of PROTACs .
Scientific Research Applications
Azido-PEG8-C-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling selective protein degradation
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins
Industry: Used in the development of novel drugs and therapeutic agents
Mechanism of Action
Azido-PEG8-C-Boc exerts its effects by acting as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG8-Boc: Similar in structure and function, used in the synthesis of PROTACs
t-Boc-Aminooxy-PEG8-azide: Contains a t-Boc-aminooxy group and an azide group, used in bioconjugation experiments.
Uniqueness
Azido-PEG8-C-Boc is unique due to its specific structure, which allows it to act as an effective linker in PROTACs, facilitating selective protein degradation. Its ability to undergo both CuAAC and SPAAC reactions makes it versatile in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N3O10/c1-22(2,3)35-21(26)20-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29-9-8-28-7-6-27-5-4-24-25-23/h4-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHQFKXMGGQWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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